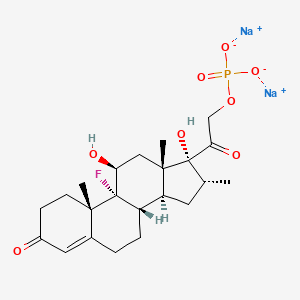
N-Nitrosodabigatran Etexilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodabigatran Etexilate is a nitrosamine impurity found in the pharmaceutical compound dabigatran etexilate. Nitrosamines are of concern due to their potential mutagenic and carcinogenic properties . Dabigatran etexilate is a prodrug of dabigatran, which is used as an anticoagulant for the prevention of stroke, atrial fibrillation, and systemic embolism .
Vorbereitungsmethoden
The preparation of N-Nitrosodabigatran Etexilate involves the nitrosation of dabigatran etexilate. This process can occur in the presence of trace amounts of acid, where secondary amines in the compound undergo nitrosation . Industrial production methods for dabigatran etexilate involve multiple steps, including acylchlorination, acylamidation, amination, hydrogenation, cyclization, Pinner reaction, and esterification .
Analyse Chemischer Reaktionen
N-Nitrosodabigatran Etexilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitrosodabigatran Etexilate is primarily studied for its presence as an impurity in pharmaceutical products. Its detection and quantitation are crucial for ensuring the safety and efficacy of medications like dabigatran etexilate . Analytical methods, such as LC/MS, are developed to detect and quantify this impurity at very low levels . Research also focuses on understanding the formation mechanisms of nitrosamines and developing strategies to minimize their presence in pharmaceuticals .
Wirkmechanismus
N-Nitrosodabigatran Etexilate itself does not have a therapeutic mechanism of action. dabigatran etexilate, the parent compound, is a direct thrombin inhibitor. It is hydrolyzed to dabigatran, which inhibits thrombin activity by binding to its active site. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodabigatran Etexilate is unique due to its specific structure and formation from dabigatran etexilate. Similar compounds include other nitrosamine impurities found in pharmaceuticals, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). These compounds also pose mutagenic and carcinogenic risks and are monitored in pharmaceutical products .
Eigenschaften
CAS-Nummer |
2892260-29-4 |
|---|---|
Molekularformel |
C34H40N8O6 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45) |
InChI-Schlüssel |
JPLPQAOOSCQYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


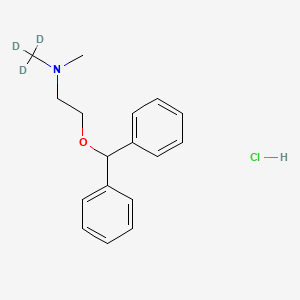


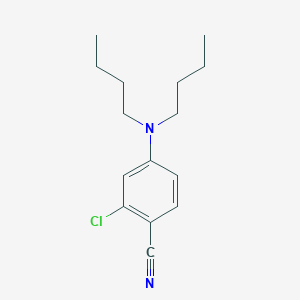

![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
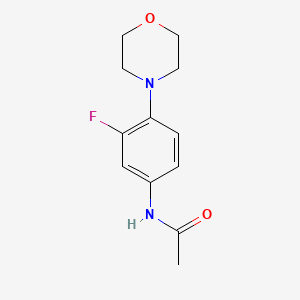

![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
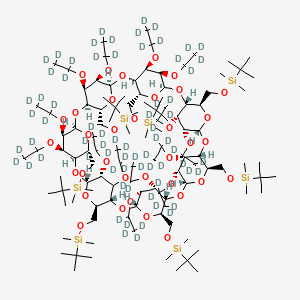
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
